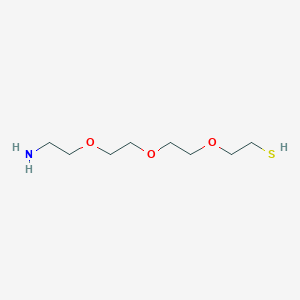
HS-Peg3-CH2CH2NH2
説明
HS-Peg3-CH2CH2NH2, also known as Thiol-PEG3-amine, is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of this compound is 209.31 . Its molecular formula is C8H19NO3S . The SMILES representation is NCCOCCOCCOCCS .Chemical Reactions Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The molecular weight of this compound is 209.31 . Its molecular formula is C8H19NO3S . The SMILES representation is NCCOCCOCCOCCS .科学的研究の応用
Complement Activation on Modified Surfaces
HS-Peg3-CH2CH2NH2, as part of poly(ethylene glycol) (PEG) modifications, has been studied for its effects on complement activation. Surfaces modified with ethylene glycol units, like this compound, can activate the complement system, an essential part of the immune response. This finding is crucial for biomedical device design and drug delivery systems to avoid unwanted immune reactions (Arima, Toda, & Iwata, 2008).
PEGylation Efficiency in Nanomaterials
Research on the coverage density of PEG chains, which can include this compound, on gold nanostructures reveals the efficiency of PEGylation - a process vital for in vivo nanomaterial delivery. Different methods to quantify PEG coverage density have been developed, providing insights into optimizing PEGylation for various biomedical applications (Xia et al., 2012).
Gold Nanoparticle Stabilization and Catalysis
This compound, as a ligand for gold nanoparticles (AuNPs), is studied for its influence on the colloidal stability and catalytic activity of AuNPs. The research demonstrates that the chain length and density of PEG ligands, including this compound, significantly impact the catalytic properties and stability of AuNPs (Ansar & Kitchens, 2016).
PEGylation in Peptide and Protein Modification
This compound plays a role in the PEGylation of peptides and proteins. This process, involving the covalent attachment of PEG, is essential in pharmaceutical applications for modifying biological macromolecules. PEGylation can enhance the stability, solubility, and bioavailability of therapeutic proteins and peptides (Roberts, Bentley, & Harris, 2002).
Antifouling Surface Coatings
The use of this compound in poly(ethylene glycol) (PEG) coatings has been extensively studied for antifouling purposes. PEG coatings, including those with this compound, show effectiveness in reducing protein adsorption, thereby improving the biocompatibility of various surfaces, a critical aspect in biomedical device fabrication (Flavel et al., 2013).
Quantum Dot Toxicity Reduction
In the field of nanotechnology, this compound has been studied for its role in reducing the toxicity of quantum dots. Coating quantum dots with PEG, possibly including this compound, significantly reduces their toxicity, making them safer for biomedical applications (Zhang et al., 2006).
Multimodal Imaging in Cancer Diagnosis
This compound-modified nanoparticles have been developed for multimodal imaging in cancer diagnosis. Such nanoparticles can target specific cancer cells, offering potential for precise and efficient imaging and treatment strategies (Li et al., 2019).
Electrodeposition Inhibition by PEG
Studies on this compound have also explored its role in inhibiting the electrodeposition process. The adsorption behavior of PEG, including variants like this compound, on metallic substrates is significant in electrochemical applications (Esaki et al., 2022).
SO2 Absorption in Environmental Engineering
The role of this compound in the absorption of SO2 in polyethylene glycol solutions has been researched, offering insights into environmental engineering and pollution control applications (He, Liu, Zhang, & Zhang, 2014).
H2S Capture and Environmental Impact
This compound has been studied for its effectiveness in capturing H2S, a harmful gas. This research has implications for environmental protection and industrial safety (Miller & Chuang, 2016).
作用機序
Target of Action
HS-Peg3-CH2CH2NH2, also known as Thiol-PEG3-amine, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
This compound acts as a linker in PROTAC molecules . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound enables the selective degradation of specific proteins .
Pharmacokinetics
It’s known that the compound exhibits comparable biological activity in both its salt and free forms . The salt form, this compound hydrochloride, usually has enhanced water solubility and stability .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This degradation is achieved through the ubiquitin-proteasome system, which is exploited by the PROTACs that this compound helps to form .
Action Environment
The action of this compound, as part of a PROTAC, takes place intracellularly . The compound’s efficacy and stability can be influenced by various environmental factors. For instance, the salt form of the compound, this compound hydrochloride, is known to have enhanced water solubility and stability .
将来の方向性
特性
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h13H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWCLHRGJBPEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





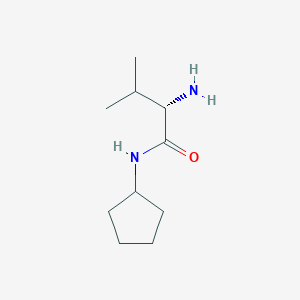
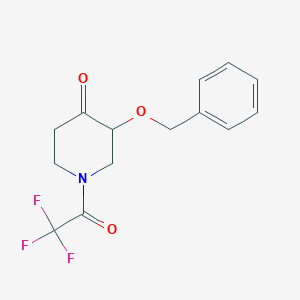
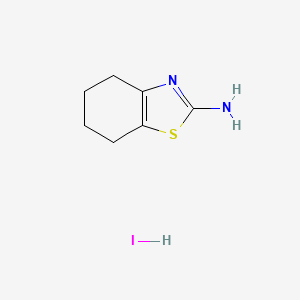

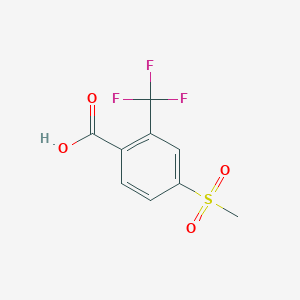
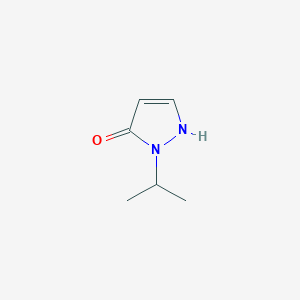
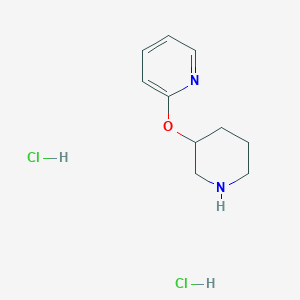
![Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B3089101.png)

![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)

